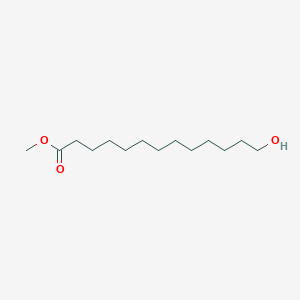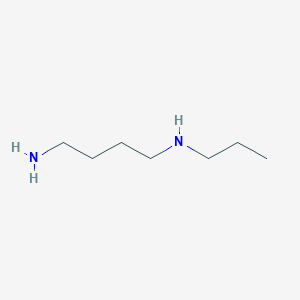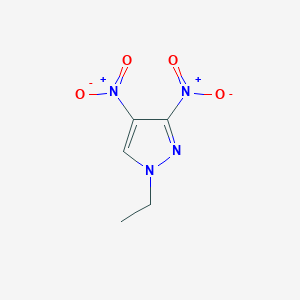
Methyl 13-hydroxytridecanoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Methyl 13-hydroxytridecanoate consists of a linear aliphatic polyester chain with ester and methylene (CH2) groups in the backbone. It possesses terminal hydroxyl and carboxylic acid/ester groups . The 2D representation of its structure is as follows:
CH3-(CH2)11-COOCH3 Applications De Recherche Scientifique
Synthesis Techniques and Chemical Analysis
Methyl 13-hydroxytridecanoate, a specific form of tetradecanoic acid, has been a subject of interest in various synthesis and chemical analysis studies. For instance, the synthesis of carbon-13-labeled tetradecanoic acids, including 13-hydroxytridecanoate, has been developed for the purpose of creating labeled fatty acids for further research. This synthesis technique involves the treatment of 1-bromotridecane with K13CN, followed by hydrolysis to yield the desired acid (Sparrow, Patel, & Morrisett, 1983). Additionally, 13C NMR spectroscopy has been utilized to examine hydroxyl group functionality in substances like humic and fulvic acids, which involves the methylation of these substances with 13C-labeled diazomethane, a process relevant to understanding the behavior of 13-hydroxytridecanoate in various environments (Thorn, Steelink, & Wershaw, 1987).
Applications in Biological and Marine Research
Methyl 13-hydroxytridecanoate has also been studied in biological contexts. Its synthesis was achieved to explore its cytotoxicity to leukemia cells, highlighting its potential biomedical applications (Carballeira, Cruz, Orellano, & González, 2003). Moreover, the study of 13-aminotridecanoic acid, derived from erucic acid and related to 13-hydroxytridecanoate, has implications in the production of nylon 13, indicating its relevance in materials science (Greene, Burks, & Wolff, 1969).
Implications in Food Science and Environmental Studies
In the field of food science, the study of oxidation products of triacylglycerols in edible oils involves understanding the role of fatty acids like methyl 13-hydroxytridecanoate. This includes the quantification of epoxy and hydroxy fatty acids as intermediates during lipid oxidation, which can help in evaluating the extent of various lipid oxidation pathways in food products (Xia & Budge, 2017). Additionally, the compound has been used in studies to understand the transformation of organic matter in marine sediments, contributing to environmental and geochemical research (Pulchan, Abrajano, & Helleur, 1997).
Propriétés
IUPAC Name |
methyl 13-hydroxytridecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15/h15H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIMZSDGQZKRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282858 | |
| Record name | methyl 13-hydroxytridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 13-hydroxytridecanoate | |
CAS RN |
7147-29-7 | |
| Record name | NSC28480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 13-hydroxytridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3056366.png)







